molecular formula C12H16N2O3S B4052019 N~2~-methyl-N~2~-(phenylsulfonyl)-N-prop-2-en-1-ylglycinamide

N~2~-methyl-N~2~-(phenylsulfonyl)-N-prop-2-en-1-ylglycinamide

Cat. No.: B4052019
M. Wt: 268.33 g/mol
InChI Key: OVPBTEOIKMMSNP-UHFFFAOYSA-N
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Description

N~2~-methyl-N~2~-(phenylsulfonyl)-N-prop-2-en-1-ylglycinamide is a chemical compound with a complex structure that includes a phenylsulfonyl group, a methyl group, and a prop-2-en-1-yl group attached to a glycinamide backbone

Scientific Research Applications

N~2~-methyl-N~2~-(phenylsulfonyl)-N-prop-2-en-1-ylglycinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound could be related to the properties of the allyl group. Allylic radicals, anions, and cations are often discussed as intermediates in reactions . Each species can be presented by two resonance structures with the charge or unpaired electron distributed at both 1,3 positions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-methyl-N~2~-(phenylsulfonyl)-N-prop-2-en-1-ylglycinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of N-methylglycinamide with phenylsulfonyl chloride under basic conditions to form the intermediate N2-methyl-N~2~-(phenylsulfonyl)glycinamide. This intermediate is then reacted with allyl bromide in the presence of a base to introduce the prop-2-en-1-yl group, yielding the final product.

Industrial Production Methods

Industrial production of N2-methyl-N~2~-(phenylsulfonyl)-N-prop-2-en-1-ylglycinamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N~2~-methyl-N~2~-(phenylsulfonyl)-N-prop-2-en-1-ylglycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted glycinamide derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide
  • N~2~-methyl-N~2~-(4-methylphenyl)sulfonylglycinamide
  • N~2~-methyl-N~2~-(1H-pyrrol-1-yl)-4-(trifluoromethyl)pyridin-2-amine

Uniqueness

N~2~-methyl-N~2~-(phenylsulfonyl)-N-prop-2-en-1-ylglycinamide is unique due to the presence of the prop-2-en-1-yl group, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and contributes to its specific applications and biological activities.

Properties

IUPAC Name

2-[benzenesulfonyl(methyl)amino]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-3-9-13-12(15)10-14(2)18(16,17)11-7-5-4-6-8-11/h3-8H,1,9-10H2,2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPBTEOIKMMSNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCC=C)S(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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